molecular formula C10H9BrF2O3 B6293066 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane CAS No. 2404734-18-3

2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane

Cat. No.: B6293066
CAS No.: 2404734-18-3
M. Wt: 295.08 g/mol
InChI Key: MKPFHPYZTFOWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane is a high-purity (97%) chemical building block offered for research and development purposes. This compound features a 1,3-dioxolane group, which is a five-membered cyclic acetal commonly used in organic synthesis as a protecting group for aldehydes and ketones . The 1,3-dioxolane moiety helps to mask a carbonyl functionality, enhancing the stability of the core molecule during subsequent chemical reactions and making it a valuable intermediate in multi-step synthetic pathways . The molecular structure also incorporates a bromo and two fluoro substituents on the phenyl ring, which can serve as key handles for further functionalization via cross-coupling reactions, such as the Suzuki reaction, to create more complex structures . Compounds containing the 1,3-dioxolane scaffold are recognized as important motifs for the construction of numerous pharmacologically active molecules, including those with antiviral and antifungal properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the provided Safety Data Sheet (SDS) for handling and hazard information, as this compound may cause skin and eye irritation .

Properties

IUPAC Name

2-(5-bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O3/c1-14-9-6(11)4-5(7(12)8(9)13)10-15-2-3-16-10/h4,10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPFHPYZTFOWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)F)C2OCCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mass Spectrometry Fragmentation Pathways of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane: A Comprehensive Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

Executive Summary

The structural elucidation of heavily substituted aromatic intermediates is a critical bottleneck in pharmaceutical development. The compound 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane (Chemical Formula: C10​H9​BrF2​O3​ ) presents a highly complex fragmentation landscape due to the competing electronic effects of its functional groups: a cyclic acetal (1,3-dioxolane), an electron-donating methoxy group, and two distinct halogens (bromine and fluorine).

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple spectral libraries. Here, we dissect the causality behind the fragmentation of this molecule, providing a self-validating analytical protocol and a mechanistic breakdown of its gas-phase ion chemistry.

Analytical Strategy & Workflow Design

To achieve unambiguous structural characterization, a dual-platform approach utilizing both Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is required.

  • Why EI-MS? Electron Ionization at 70 eV is a "hard" ionization technique. It imparts significant excess internal energy to the molecule, driving deep skeletal cleavages (such as the complete excision of the dioxolane ring) that are highly reproducible and essential for identifying the halogenated aromatic core.

  • Why ESI-MS/MS? Electrospray Ionization is "soft," predominantly yielding the intact protonated molecule [M+H]+ . By applying targeted Collision-Induced Dissociation (CID), we can map the sequential neutral losses (e.g., loss of a methyl radical followed by a bromine radical) to reconstruct the molecule's peripheral functional groups.

Workflow Sample Sample Prep (MeCN/H2O) LC UHPLC Separation (C18 Column) Sample->LC GC GC Separation (Capillary Column) Sample->GC ESI ESI+ Ionization (Soft Ionization) LC->ESI EI EI Ionization (70 eV, Hard) GC->EI HRMS High-Res MS (Q-TOF / Orbitrap) ESI->HRMS EI->HRMS Data Data Analysis (Exact Mass & Isotope) HRMS->Data

Figure 1: Dual-platform HRMS workflow for comprehensive fragmentation profiling.

Standardized Experimental Protocol

To ensure a self-validating system, the following protocols must be strictly adhered to. The orthogonal data generated by these two methods cross-verifies the structural assignments.

Protocol A: LC-ESI-HRMS/MS (Targeted CID)
  • Sample Preparation: Dissolve the analyte in LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid (to promote protonation).

  • Chromatography: Inject 2 µL onto a Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm). Elute using a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min (Mobile Phase A: H2​O

    • 0.1% FA; Mobile Phase B: MeCN + 0.1% FA).
  • Ionization & Detection: Operate the Q-TOF mass spectrometer in positive ESI mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Tandem MS (CID): Isolate the precursor ions at m/z 295 and m/z 297 (accounting for the Br isotopes). Ramp the collision energy (CE) from 15 eV to 45 eV using Argon as the collision gas to capture both primary and secondary fragmentation events.

Protocol B: GC-EI-MS (Skeletal Profiling)
  • Sample Preparation: Dilute the stock solution to 10 µg/mL in pure GC-grade Dichloromethane (DCM).

  • Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Use Helium as the carrier gas at a constant flow of 1.0 mL/min. Program the oven: hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 3 mins.

  • Ionization: Utilize a standard 70 eV electron impact source with the transfer line held at 250°C. Scan from m/z 50 to 350.

Mechanistic Fragmentation Pathways

The molecular ion [M]+∙ of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane appears as a distinct doublet at m/z 294 and 296, reflecting the ~1:1 natural abundance of 79Br and 81Br . The fragmentation is driven by three distinct regional pathways.

Pathway A: 1,3-Dioxolane Ring Dynamics

Cyclic acetals like the 1,3-dioxolane group are highly susceptible to α -cleavage upon electron ionization.

  • Formation of the Dioxolanylium Ion ( [M−H]+ ): The loss of the hydrogen atom at the C2 position of the dioxolane ring is highly favored. This is because the resulting cation is heavily resonance-stabilized by the lone pairs of the two adjacent oxygen atoms, forming a stable oxonium ion at m/z 293/295. The conformational preferences of these fragment ions dictate their stability and subsequent breakdown 1.

  • Loss of Ethylene Oxide ( [M−C2​H4​O]+∙ ): The ring can undergo a cycloreversion-like cleavage, expelling a neutral ethylene oxide molecule (44 Da) and leaving behind a substituted benzaldehyde radical cation at m/z 250/252.

Pathway B: Methoxy Group Cleavage

Aryl methyl ethers undergo characteristic fragmentation driven by the stability of the resulting phenoxy radical or cation.

  • Loss of Methyl Radical ( [M−CH3​]+ ): Homolytic cleavage of the O−CH3​ bond results in the loss of a methyl radical (15 Da), yielding a fragment at m/z 279/281. This is a hallmark charge-remote fragmentation pathway for methoxybenzenes, often followed by the subsequent expulsion of carbon monoxide (CO) 2.

Pathway C: Halogen-Directed Cleavages

The differing bond dissociation energies of the halogens dictate their behavior in the mass spectrometer. The C-F bond is exceptionally strong (~485 kJ/mol) and rarely breaks as a primary event. Conversely, the C-Br bond is much weaker (~280 kJ/mol).

  • Loss of Bromine Radical ( [M−Br]+ ): The molecule readily loses a bromine radical (79 or 81 Da). This cleavage is instantly recognizable in the mass spectrum because the resulting fragment at m/z 215 is a singlet —the characteristic 1:1 isotopic doublet is completely abolished, serving as a diagnostic indicator of halogen loss 3.

FragTree M Molecular Ion [M]⁺• m/z 294/296 (1:1) MH [M - H]⁺ m/z 293/295 (Dioxolanylium Ion) M->MH -H• (Acetal C2) MCH3 [M - CH3]⁺ m/z 279/281 (Phenoxy Cation) M->MCH3 -CH3• (Methoxy) MBr [M - Br]⁺ m/z 215 (Aryl Cation Singlet) M->MBr -Br• (Aryl) MC2H4O [M - C2H4O]⁺• m/z 250/252 (Aldehyde Radical Cation) M->MC2H4O -C2H4O (Dioxolane) MBrCH3 [M - Br - CH3]⁺• m/z 200 (Secondary Cleavage) MCH3->MBrCH3 -Br• MBr->MBrCH3 -CH3•

Figure 2: Primary mass spectrometry fragmentation pathways and neutral losses.

Quantitative Data & Fragment Assignments

The table below summarizes the theoretical exact masses for the primary fragments of the 79Br and 81Br isotopologues, which are critical for validating HRMS data.

Fragment IdentityFormula ( 79Br )Exact Mass ( 79Br )Exact Mass ( 81Br )Mass Shift ( Δ Da)Mechanistic Origin
[M]+∙ C10​H9​BrF2​O3​ 293.9703295.9683N/AIntact Molecular Ion
[M−H]+ C10​H8​BrF2​O3​ 292.9625294.9604-1.0078 α -cleavage at acetal C2
[M−CH3​]+ C9​H6​BrF2​O3​ 278.9468280.9448-15.0235Homolytic methoxy cleavage
[M−C2​H4​O]+∙ C8​H5​BrF2​O2​ 249.9441251.9421-44.0262Dioxolane cycloreversion
[M−Br]+ C10​H9​F2​O3​ 215.0520N/A (Singlet)-78.9183Homolytic C-Br cleavage
[M−C3​H5​O2​]+ C7​H4​BrF2​O 220.9414222.9394-73.0289Complete dioxolane excision

Conclusion & Implications for Drug Development

Understanding the exact fragmentation mechanics of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane is not merely an academic exercise; it is a regulatory necessity for impurity profiling and metabolite identification. By recognizing that the dioxolane ring will preferentially yield an [M−H]+ oxonium ion, and that the bromine atom acts as an isotopic "tracer" until its predictable cleavage at m/z 215, DMPK scientists can confidently track this moiety through complex biological matrices. The dual-platform methodology outlined here ensures that both the delicate peripheral groups and the robust halogenated core are rigorously validated.

References

  • Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Rapid Communications in Mass Spectrometry (NIH).
  • Probing the Pyrolysis of Guaiacol and Dimethoxybenzenes Using Collision-Induced Dissociation Charge-Remote Fragmentation Mass Spectrometry. The Journal of Physical Chemistry A (ACS Publications).
  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham (UAB).

Sources

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction using 2-(5-bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane as the aryl bromide partner. This substrate is a valuable building block in medicinal chemistry and materials science, incorporating a protected aldehyde, a methoxy group, and two fluorine atoms, which can pose unique challenges. This guide offers detailed, field-tested protocols, mechanistic insights, and troubleshooting advice tailored for researchers, scientists, and drug development professionals. We present two primary protocols: a standard thermal method and a rapid microwave-assisted method, both optimized for high yield and purity.

Introduction and Strategic Considerations

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of diverse reagents make it indispensable for constructing complex molecules like biaryl systems.[3][4]

The target substrate, 2-(5-bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane, presents specific features that inform our protocol design:

  • Aryl Bromide: A reliable coupling partner for oxidative addition to a Pd(0) catalyst. While less reactive than aryl iodides, its stability and cost-effectiveness are advantageous.[3]

  • Steric Hindrance: The two ortho-fluorine atoms and the adjacent methoxy group create a sterically demanding environment around the carbon-bromine bond. This necessitates the use of bulky, electron-rich phosphine ligands to facilitate the oxidative addition and subsequent reductive elimination steps.[5][6]

  • Electronic Effects: The fluorine and methoxy substituents modulate the electron density of the aromatic ring, influencing catalyst activity.

  • Dioxolane Protecting Group: This acetal protects a reactive aldehyde functionality. It is stable under the basic conditions typical of Suzuki-Miyaura couplings but can be sensitive to strong acids.[7][8] Therefore, the choice of base and workup conditions must be carefully managed to preserve this group.

Mechanism Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[2][9] Understanding this cycle is critical for rationalizing the role of each reagent and for troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a square planar Pd(II) complex. This is often the rate-determining step of the cycle.[2]

  • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[10][11][12][13] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_adduct Ar-Pd(II)(Br)L₂ pd0->oxidative_adduct Oxidative Addition transmetalation_complex Ar-Pd(II)(Ar')L₂ oxidative_adduct->transmetalation_complex Transmetalation transmetalation_complex:s->pd0:w Reductive Elimination product Ar-Ar' (Product) transmetalation_complex->product aryl_bromide Ar-Br (Substrate) aryl_bromide->oxidative_adduct boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Reagents and Rationale

The success of the coupling reaction hinges on the judicious selection of four key components:

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.[11][14] Pd(OAc)₂ is often preferred for its air stability and ability to form the active Pd(0) species in situ.

  • Ligand: For sterically hindered aryl bromides like our substrate, bulky and electron-rich biaryl monophosphine ligands (Buchwald ligands) are essential.[5] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is highly recommended. It promotes efficient oxidative addition and reductive elimination, leading to higher yields and faster reaction times, even at room temperature for some substrates.[15][16][17][18][19][20]

  • Base: A base is crucial for activating the boronic acid to form the boronate complex.[1][10][12] Potassium phosphate (K₃PO₄) is an effective and moderately strong base suitable for this substrate. It is strong enough to facilitate transmetalation without promoting unwanted side reactions or degradation of the acid-sensitive dioxolane group.[16]

  • Solvent: A polar aprotic solvent system is typically used. A mixture of toluene and water or 1,4-dioxane and water often provides good solubility for both the organic and inorganic reagents, facilitating the reaction.[21]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents are hazardous; consult their Safety Data Sheets (SDS) before use.

Protocol 1: Standard Thermal Suzuki-Miyaura Coupling

This protocol is a robust, general-purpose method suitable for a wide range of boronic acids.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.04 eq). Add this catalyst/ligand mixture to the reaction flask.

  • Solvent Addition & Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., Toluene/H₂O 10:1, 0.1 M concentration relative to the aryl bromide).

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for the Standard Thermal Suzuki Coupling Protocol.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This method significantly reduces reaction times, often from hours to minutes, which can be beneficial for high-throughput synthesis and library generation.[22][23][24][25]

Step-by-Step Methodology:

  • Reaction Setup: To a dedicated microwave reaction vial equipped with a small magnetic stir bar, add 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane (1.0 eq), the arylboronic acid (1.5 eq), and cesium fluoride (CsF, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add the solvent, for example, ethylene glycol dimethyl ether (DME) or a 1,4-Dioxane/H₂O mixture.[22]

  • Reaction: Seal the vial with a septum cap. Place it in the cavity of a microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 15-60 minutes.[22]

  • Work-up and Purification: After cooling to room temperature, perform the work-up and purification as described in Protocol 1.

Data Presentation: Comparative Table of Protocols
ParameterProtocol 1: Standard ThermalProtocol 2: Microwave-Assisted
Catalyst System Pd(OAc)₂ / SPhosPd(PPh₃)₄ or other Pd precatalysts
Base K₃PO₄CsF or K₂CO₃
Solvent Toluene/H₂O or Dioxane/H₂ODME or Dioxane/H₂O
Temperature 80 - 100 °C120 - 150 °C
Reaction Time 4 - 16 hours15 - 60 minutes
Typical Yield Good to ExcellentGood to Excellent
Key Advantage Robust, widely applicableDrastically reduced reaction time
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Poor quality base or boronic acid.1. Use a fresh batch of palladium precatalyst and ligand. Consider using a pre-formed catalyst. 2. Ensure thorough degassing of solvents by sparging with inert gas or freeze-pump-thaw cycles. 3. Use freshly opened or purified reagents.
Formation of Homocoupled Byproduct (Ar-Ar) 1. Reaction temperature is too high. 2. Presence of oxygen.1. Lower the reaction temperature. 2. Improve the degassing procedure and maintain a positive inert gas atmosphere.
Protodeborylation of Boronic Acid 1. Excess water or prolonged reaction time. 2. Base is too strong or temperature too high.1. Use anhydrous solvents if possible or minimize the amount of water. 2. Use a milder base (e.g., K₂CO₃) or lower the temperature.
Cleavage of Dioxolane Group 1. Acidic impurities in reagents or solvents. 2. Acidic workup conditions.1. Ensure all reagents and solvents are neutral. 2. Perform a basic or neutral aqueous work-up. Avoid strong acids.
Conclusion

The Suzuki-Miyaura cross-coupling of 2-(5-bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane is a highly effective transformation when the appropriate conditions are employed. The use of a bulky, electron-rich phosphine ligand such as SPhos is critical to overcoming the steric hindrance of the substrate. Both the standard thermal and microwave-assisted protocols provided herein offer reliable pathways to synthesize valuable biaryl products. By understanding the underlying mechanism and potential pitfalls, researchers can successfully apply these methods to accelerate their discovery programs.

References
  • Amatore, C., Le Duc, G., & Jutand, A. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 17(8), 2492-2503. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [https://pubs.acs.org/doi/abs/10.1021/ja982250+
  • Martín, R., & Amatore, C. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(29), 10510–10518. [https://pubs.acs.org/doi/abs/10.1021/ja052278+
  • Wang, L., He, W., & Yu, Z. (2003). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Molecular Catalysis A: Chemical, 206(1-2), 185-188. [Link]

  • Wikipedia. (2023). SPhos. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, 129(11), 3338-3346. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Bedford, R. B. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemistry - A European Journal, 9(2), 278-285. [Link]

  • Glover, B., et al. (2009). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. The Journal of Organic Chemistry, 74(22), 8719–8729. [Link]

  • Yoshifuji, M., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Tetrahedron, 96, 132349. [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]

  • Walker, S. D., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 44(12), 1871-1874. [Link]

  • Amatore, C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(29), 10510-10518. [Link]

  • Penning, T. D., et al. (2007). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. The Journal of Organic Chemistry, 72(23), 8963–8966. [Link]

  • Ikeda, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters, 27(24), 6435–6439. [Link]

  • Lerebours, R., & Wolf, C. (2003). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 68(22), 8464–8471. [Link]

  • Magano, J. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem, 13(15), 3336-3351. [Link]

  • Bentabed, A., et al. (2010). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc, 2010(11), 183-195. [Link]

  • Krulc, M. R., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1953. [Link]

  • Ariafard, A., et al. (2015). What makes for a good catalytic cycle? A theoretical study of the SPhos ligand in the Suzuki–Miyaura reaction. Chemical Communications, 51(25), 5380-5383. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]

  • Zhang, W. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. PMC. [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. [Link]

  • Chem-Station. (2014, April 15). Protection of Carbonyl Groups. [Link]

  • Cammidge, A. N., et al. (2006). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 71(11), 4349–4351. [Link]

  • Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]

  • Martins, D. L., et al. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Sciforum. [Link].net/paper/view/15473)

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Synthesis of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive, step-by-step protocol for the synthesis of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane, a key intermediate in the development of various therapeutic agents. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights.

Introduction

The target molecule, 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane, is a valuable building block in medicinal chemistry and materials science. The 1,3-dioxolane moiety serves as a protecting group for the aldehyde functionality, which is crucial in multi-step syntheses to prevent unwanted side reactions.[1][2] This guide details a two-step synthetic pathway, commencing with the synthesis of the precursor, 5-Bromo-2,3-difluoro-4-methoxybenzaldehyde, followed by the acid-catalyzed acetalization to yield the final product.

Physicochemical Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
5-Bromo-2,3-difluoro-4-methoxybenzaldehydeC₈H₅BrF₂O₂251.03Solid1367839-93-7
Ethylene GlycolC₂H₆O₂62.07Colorless liquid107-21-1
2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolaneC₁₀H₉BrF₂O₃295.08Not specifiedNot available

Experimental Protocols

Part 1: Synthesis of 5-Bromo-2,3-difluoro-4-methoxybenzaldehyde

The synthesis of the intermediate aldehyde can be achieved through various routes. A plausible method involves the bromination of a suitable precursor such as 2,3-difluoro-4-methoxybenzaldehyde. The following protocol is based on established bromination techniques for activated aromatic rings.[3][4]

Materials and Equipment:

  • 2,3-difluoro-4-methoxybenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,3-difluoro-4-methoxybenzaldehyde (1.0 equivalent) in anhydrous DMF.

  • Bromination: Cool the solution to 0 °C using an ice bath. To the stirred solution, add N-bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 5-Bromo-2,3-difluoro-4-methoxybenzaldehyde.

Part 2: Synthesis of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane

This step involves the protection of the aldehyde group as a cyclic acetal using ethylene glycol in the presence of an acid catalyst. The removal of water is critical to drive the reaction to completion.[1][5]

Materials and Equipment:

  • 5-Bromo-2,3-difluoro-4-methoxybenzaldehyde

  • Ethylene glycol

  • Toluene

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst[6][7]

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard workup and purification equipment

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-Bromo-2,3-difluoro-4-methoxybenzaldehyde (1.0 equivalent), ethylene glycol (1.5 equivalents), and toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).

  • Azeotropic Distillation: Heat the mixture to reflux. The water formed during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.[5]

  • Reaction Monitoring: Continue heating until no more water is collected in the trap, indicating the completion of the reaction. Monitor the reaction by TLC.

  • Workup: Allow the reaction mixture to cool to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Part 1: Aldehyde Synthesis cluster_step2 Part 2: Dioxolane Formation start1 2,3-Difluoro-4-methoxybenzaldehyde reagent1 N-Bromosuccinimide (NBS) DMF, 0 °C to RT start1->reagent1 Bromination product1 5-Bromo-2,3-difluoro-4-methoxybenzaldehyde reagent1->product1 reagent2 Ethylene Glycol p-TsOH, Toluene (reflux) product1->reagent2 Acetalization product2 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane reagent2->product2

Caption: Overall workflow for the synthesis of the target compound.

Scientific Rationale

The choice of N-bromosuccinimide in the first step allows for a controlled and selective bromination of the aromatic ring, which is activated by the methoxy group. The subsequent acid-catalyzed reaction with ethylene glycol is a classic and efficient method for protecting aldehydes.[1][8] The use of a Dean-Stark apparatus is crucial for removing water, thereby shifting the equilibrium towards the formation of the thermodynamically stable five-membered dioxolane ring.[5]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Toluene is flammable and toxic.

  • Acids such as p-toluenesulfonic acid are corrosive.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Fiore, L. (1973). Process for purifying 1,3-dioxolane by treatment with nh{hd 3 {l and distillation with cyclohexane. SciSpace. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

  • Google Patents. (n.d.). RU2039054C1 - Process for recovering and cleaning 1,3-dioxolanes.
  • Li, W., et al. (2017). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 2(10), 6920-6928. Retrieved from [Link]

  • Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]

  • Mamedov, E. I., et al. (2018). Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. Catalysts, 8(12), 643. Retrieved from [Link]

  • Chandrasekhar, S., Muralidhar, B., & Sarkar, A. (1997). A Mild and Convenient Deprotection of 4-Phenyl 1,3-Dioxolane Derivatives Under Catalytic Hydrogenation. Synthetic Communications, 27(15), 2691-2694. Retrieved from [Link]

  • Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Wiley Online Library. (2006). New Catalytic Methods for the Preparation of Acetals from Alcohols and Aldehydes. Helvetica Chimica Acta, 89(8), 1645-1650. Retrieved from [Link]

  • Google Patents. (n.d.). US3857759A - Process for purifying 1,3-dioxolane by treatment with nh{hd 3 {l and distillation with cyclohexane.
  • SciSpace. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. Retrieved from [Link]

  • PHYWE. (n.d.). Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. Retrieved from [Link]

  • PHYWE. (n.d.). Cannizzarro reaction and reaction of benzaldehyde with ethylene glycol (Item No.: P3101600). Retrieved from [Link]

  • Royal Society of Chemistry. (2023). 1,3-Dioxolane compounds (DOXs) as biobased reaction media. Green Chemistry, 25(6), 2392-2400. Retrieved from [Link]

  • Yilmaz, F., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(7), 8298-8311. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde. Retrieved from [Link]

  • YouTube. (2020, June 11). Ethylene Glycol for Protecting Groups. Retrieved from [Link]

  • SciELO. (2022). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 33(2), 209-221. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of benzaldehyde condensed with ethylene glycol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
  • Wiley Online Library. (2022). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. ChemSusChem, 15(12), e202200371. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

  • Forschungszentrum Jülich. (2022). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Retrieved from [Link]

  • Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical transformation. Here, we address common challenges encountered during the synthesis, providing in-depth explanations and actionable protocols to improve your yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in the synthesis of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane, which is an acetalization reaction, often stem from an incomplete reaction due to equilibrium limitations or suboptimal reaction conditions.

Core Principle: Le Chatelier's Principle in Action

The formation of a dioxolane from an aldehyde (5-Bromo-2,3-difluoro-4-methoxybenzaldehyde) and ethylene glycol is a reversible acid-catalyzed reaction.[1][2] To drive the equilibrium towards the product side and maximize the yield, the water generated as a byproduct must be continuously removed from the reaction mixture.[2][3]

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low reaction yield.

Solutions & Explanations:

  • Inefficient Water Removal: The most common culprit for low yields is the presence of water, which pushes the equilibrium back towards the starting materials.

    • Recommendation: Employ a Dean-Stark apparatus with a suitable azeotropic solvent like toluene or benzene.[2][4] This physically separates the water as it forms. The reaction is complete when no more water collects in the trap.[2]

    • Alternative: If a Dean-Stark trap is not feasible, chemical dehydrating agents such as trimethyl orthoformate or molecular sieves can be effective.[1]

  • Suboptimal Catalyst Choice or Amount: The choice and concentration of the acid catalyst are crucial.

    • Brønsted Acids: p-Toluenesulfonic acid (PTSA) is a common and effective catalyst.[5] However, too much acid can lead to side reactions or decomposition of the starting material.

    • Lewis Acids: For substrates sensitive to strong protic acids, Lewis acids like ZrCl₄, Er(OTf)₃, or SnCl₄ can be advantageous.[1]

    • Solid Acids: Catalysts like Montmorillonite K10 offer the benefit of easy removal by filtration post-reaction.[6][7]

  • Purity of Starting Materials: Impurities in the 5-Bromo-2,3-difluoro-4-methoxybenzaldehyde or ethylene glycol can interfere with the reaction. Moisture in the solvent or reagents is particularly detrimental.

    • Recommendation: Ensure the aldehyde is pure. If necessary, purify it by recrystallization or column chromatography. Use anhydrous solvents and ensure ethylene glycol is dry.

Question 2: I am observing significant side product formation. What are these impurities and how can I prevent them?

The primary side reactions in this synthesis are typically related to the reactivity of the starting aldehyde or over-reaction.

Potential Side Products and Prevention Strategies:

Side Product Plausible Cause Prevention Strategy
Polymerization of Aldehyde Excessive acid concentration or high reaction temperatures.Use a catalytic amount of acid (0.1-1 mol%). Maintain a moderate reaction temperature.
Hemiacetal Intermediate Incomplete reaction or insufficient ethylene glycol.Ensure efficient water removal to drive the reaction to completion. Use a slight excess of ethylene glycol (1.1-1.5 equivalents).
Formation of Dioxane Derivatives Use of an incorrect diol or contamination.Ensure the use of high-purity ethylene glycol (1,2-ethanediol).
Question 3: The purification of the final product is proving difficult. What is the best method?

Purification aims to remove unreacted starting materials, the acid catalyst, and any side products. A multi-step approach is often most effective.

General Purification Workflow

Caption: General purification workflow for the product.

Detailed Purification Steps:

  • Aqueous Workup: After cooling the reaction mixture, dilute it with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove the acid catalyst.[8] Follow this with a water wash and then a brine wash to aid in phase separation.[8]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[8]

  • Final Purification:

    • Column Chromatography: This is the most reliable method for separating the desired product from unreacted aldehyde and other impurities.[8] A silica gel column with a non-polar eluent system (e.g., a gradient of hexane/ethyl acetate) is typically effective.[6]

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can yield a highly pure product.[8]

Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield and purity of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane.

Materials:

  • 5-Bromo-2,3-difluoro-4-methoxybenzaldehyde

  • Ethylene glycol (anhydrous)

  • p-Toluenesulfonic acid (PTSA) monohydrate

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus[2]

  • Reflux condenser

  • Magnetic stirrer and heat source (heating mantle or oil bath)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2,3-difluoro-4-methoxybenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of PTSA (0.02 eq).

  • Solvent Addition: Add enough anhydrous toluene to the flask to ensure the reactants are dissolved and to fill the Dean-Stark trap.[9]

  • Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux.[2] The toluene-water azeotrope will begin to distill, and water will collect in the side arm of the trap.[2]

  • Reaction Monitoring: Continue refluxing until no more water is collected in the Dean-Stark trap, which indicates the reaction is complete.[2] This typically takes several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[6]

  • Characterization: Combine the pure fractions and concentrate to yield the final product. Characterize by NMR and IR spectroscopy to confirm its structure and purity.

References
  • BenchChem. (n.d.).
  • JoVE. (2017, February 22). Dean-Stark Trap: Principle, Use in Chemical Reactions.
  • ResearchGate. (n.d.). Synthesis of 1,3-dioxolanes from substituted benzaldehydes of the vanillin series.
  • BenchChem. (n.d.). Troubleshooting Acetal Deprotection in the Presence of Sensitive Functional Groups.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Synthesized 2-(3-Nitrofuran-2-yl)-1,3-dioxolane.
  • ACS Publications. (2019, April 23). Synthesis and Solution Self-Assembly of Poly(1,3-dioxolane).
  • Forschungszentrum Jülich. (n.d.). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching.
  • MDPI. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.
  • PMC. (n.d.). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching.
  • Organic Syntheses. (n.d.). Procedure.
  • ResearchGate. (2018, April 3).
  • ResearchGate. (n.d.).
  • Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
  • RWTH Publications. (2022, December 7). Synthesis of chiral diols relevant for biofuel and fine chemical production using synthetic enzyme cascades in diverse reaction conditions.
  • Revues Scientifiques Marocaines. (n.d.). SELECTIVE CATALYTIC CONVERSION OF CARBONYL COMPOUNDS AND ETHYLENE GLYCOL INTO 1,3-DIOXOLANES.
  • Chegg.com. (2022, October 31).
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  • Chemistry Steps. (2025, September 20). Acetals as Protecting Groups for Aldehydes and Ketones.
  • BenchChem. (n.d.). Troubleshooting low yields in the Horner-Wadsworth-Emmons reaction.
  • Google Patents. (n.d.).
  • RSC Education. (2026, March 3).
  • SciSpace. (1973).
  • ResearchGate. (2014, December 21).
  • MDPI. (2023, October 20).
  • SciELO. (2022, February 1). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
  • Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
  • ResearchGate. (n.d.). Synthesis of 5‐bromo‐2‐(difluoro(3,4,5‐trifluorophenoxy)methyl)‐1,3‐difluorobenzene.
  • PMC. (n.d.).
  • Digital Refining. (n.d.). Enhancements in ethylene oxide/ethylene glycol manufacturing technology.
  • NextSDS. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde.
  • Royal Society of Chemistry. (2017). Supplemental Information Antimony(V) Catalyzed Acetalisation of Aldehydes: An Efficient, Solvent-Free, and Recyclable Process Re.
  • The Hive. (n.d.). Synthesis of 4-bromo-2,5-dimethoxy-PPA.
  • Google Patents. (n.d.). CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal.

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Preventing premature acetal cleavage in 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the unique synthetic challenges associated with 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane .

While the 1,3-dioxolane group is a robust and widely used protecting group for aldehydes, its stability is highly dependent on the electronic nature of the parent molecule and the precise conditions of your reaction workup[1]. This guide unpacks the causality behind premature acetal cleavage, provides self-validating troubleshooting workflows, and establishes field-proven protocols to ensure the integrity of your substrate during metalation, cross-coupling, and purification.

Mechanistic Insight: The Para-Methoxy Vulnerability

To solve premature cleavage, we must first understand the specific electronic environment of your substrate.

In 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane, the methoxy group at the C4 position is situated exactly para to the acetal center at C1. While acetals are generally stable to basic and nucleophilic conditions[2], they are cleaved via an acid-catalyzed mechanism that proceeds through a benzylic oxonium ion intermediate[3].

The strong resonance electron donation from your para-methoxy group significantly stabilizes this intermediate oxonium ion. Causality: This stabilization drastically lowers the activation energy required for C–O bond cleavage. Consequently, your specific substrate is exceptionally hypersensitive to even mildly acidic conditions (such as standard ammonium chloride workups) compared to unfunctionalized benzaldehyde acetals.

AcetalCleavageMechanism A 1,3-Dioxolane Substrate (Stable in Base) B H+ or Lewis Acid (LA) Coordination to Oxygen A->B Trace Acid/LA C Oxonium Ion Formation (Stabilized by p-Methoxy) B->C C-O Bond Cleavage D Nucleophilic Attack by H2O C->D Aqueous Workup E Hemiacetal Intermediate D->E -H+ F Aldehyde + Ethylene Glycol (Premature Cleavage) E->F Hydrolysis

Mechanistic pathway of acid-catalyzed acetal cleavage highlighting oxonium ion stabilization.

Quantitative Stability Data

To prevent degradation, you must strictly control the pH and Lewis acidity of your reaction environment. The table below summarizes the quantitative impact of common laboratory conditions on the half-life of your specific acetal.

Reagent / ConditionpH / Acidity LevelAcetal Stability (Half-Life)Recommended Action
1M HCl (aq) pH ~0< 1 minuteStrictly avoid.
Sat. NH₄Cl (aq) pH ~5.51 - 2 hoursAvoid for workup; triggers slow hydrolysis[4].
Untreated Silica Gel Mildly acidic (Silanols)2 - 4 hoursDeactivate with 1-2% Et₃N before use[4].
Sat. NaHCO₃ (aq) pH ~8.3> 48 hoursIdeal for aqueous quench.
Anhydrous K₂CO₃ BasicIndefiniteUse as a trace acid scavenger in solvents.
Organolithiums / Grignards Strongly BasicIndefiniteHighly stable during the reaction phase[2].

Frequently Asked Questions (FAQs)

Q1: Why did my acetal cleave during a Suzuki cross-coupling? I used anhydrous toluene and Pd(PPh₃)₄. A: While acetals are completely stable to the basic conditions of a standard Suzuki coupling[5], premature cleavage in these reactions is often traced to the boronic acid partner or the thermal quench. Boronic acids can act as mild Lewis acids, coordinating to the dioxolane oxygens. Furthermore, if the reaction is quenched with water while the mixture is still hot, the localized pH drop from residual boronic acid byproducts can trigger hydrolysis. Solution: Ensure your base (e.g., K₂CO₃) is in sufficient excess to maintain an alkaline environment. Cool the reaction completely to room temperature before adding your aqueous quench.

Q2: Is saturated NH₄Cl safe for quenching the lithiation of this substrate? A: No. Saturated aqueous ammonium chloride (NH₄Cl) has a pH of approximately 5.5. Because of the para-methoxy vulnerability explained above, this mildly acidic pH is sufficient to protonate the acetal and initiate cleavage during the extraction phase[4]. Solution: Always quench with saturated aqueous sodium bicarbonate (NaHCO₃), which buffers the system to a safe pH of ~8.3.

Q3: My isolated product degrades on the silica column, yielding the unprotected aldehyde. How do I fix this? A: Silica gel is inherently acidic due to surface silanol groups (Si-OH), which readily catalyze the hydrolysis of hypersensitive acetals during chromatography[4]. Solution: Deactivate the silica gel by flushing the column with a solvent system containing 1-2% triethylamine (Et₃N) prior to loading your sample. The tertiary amine neutralizes the acidic silanol sites, ensuring the stationary phase remains basic.

Troubleshooting Workflow

Use the following diagnostic logic tree to isolate the exact stage where your acetal is being compromised.

TroubleshootingWorkflow Start Identify Cleavage Stage Q1 During Reaction Setup? Start->Q1 Sol1 Dry solvents over MS Add trace K2CO3 Q1->Sol1 Yes Q2 During Metalation/Coupling? Q1->Q2 No Sol2 Avoid oxophilic Lewis acids Control temp strictly Q2->Sol2 Yes Q3 During Aqueous Workup? Q2->Q3 No Sol3 Quench with sat. NaHCO3 Avoid NH4Cl or HCl Q3->Sol3 Yes Q4 During Chromatography? Q3->Q4 No Sol4 Deactivate silica gel with 1-2% Et3N Q4->Sol4 Yes

Step-by-step troubleshooting workflow to identify and resolve acetal cleavage triggers.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols incorporate built-in self-validation steps (In-Process Controls) to verify the integrity of the system before proceeding to the next stage.

Protocol A: Lithium-Halogen Exchange & Safe Quench

This protocol ensures the acetal survives both the highly reactive organolithium intermediate and the subsequent aqueous workup.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane (1.0 equiv) and anhydrous THF (0.2 M).

  • Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-BuLi (1.05 equiv). Stir for 30 minutes.

  • Electrophilic Trapping: Add your desired electrophile (e.g., anhydrous DMF for formylation) dropwise. Stir for 1 hour at -78 °C, then allow to warm to 0 °C.

  • Self-Validation (IPC): Do not quench the bulk reaction yet. Remove a 0.1 mL aliquot via syringe and inject it into a GC vial containing 0.5 mL of EtOAc that has been pre-filtered through basic alumina. Run a rapid TLC against the starting material. Causality: This isolates the reaction outcome from the aqueous workup. If the acetal is intact here, any subsequent cleavage is strictly a workup issue.

  • Bulk Quench: Once validated, quench the bulk reaction at 0 °C by adding cold, saturated aqueous NaHCO₃ (not NH₄Cl)[4].

  • Extraction: Extract with EtOAc, wash the organic layer with brine, and dry over anhydrous Na₂SO₄ (avoid MgSO₄, as it can be mildly Lewis acidic).

Protocol B: Amine-Deactivated Silica Gel Chromatography

This protocol prevents silanol-catalyzed hydrolysis during purification.

  • Eluent Preparation: Prepare your desired mobile phase (e.g., 10% EtOAc in Hexanes) and add 1-2% v/v Triethylamine (Et₃N)[4].

  • Column Packing: Slurry-pack the silica gel using the Et₃N-doped eluent.

  • Self-Validation (pH Check): Flush the packed column with at least 2 column volumes of the Et₃N-doped eluent. Collect a few drops of the eluent exiting the column and spot it on wet pH paper. Causality: The paper must register a basic pH (>8). If it is neutral or acidic, the silanol groups are not fully neutralized; continue flushing until the output is basic.

  • Loading & Elution: Load your crude product mixture and elute normally. The basic environment will completely suppress oxonium ion formation, preserving the 1,3-dioxolane ring.

References

  • The 1,3-Dioxolane Functional Group: A Comprehensive Guide for Synthetic Chemists Benchchem
  • Preventing the hydrolysis of N-Benzylaminoacetaldehyde diethyl acetal during reaction workup Benchchem
  • Greene's Protective Groups in Organic Synthesis, 2 Volume Set [1-2, 6 ed.] DOKUMEN.PUB
  • Acetal Hydrolysis Mechanism Chemistry Steps
  • 17.8: Acetals as Protecting Groups Chemistry LibreTexts

Sources

Overcoming steric hindrance in 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with highly functionalized, sterically hindered aryl halides.

Handling 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane presents a trifecta of synthetic challenges:

  • Steric Hindrance : The C5-bromide is flanked by a bulky ortho-methoxy group at C4, severely retarding the oxidative addition and transmetalation steps of palladium-catalyzed cross-couplings.

  • Electronic Deactivation & SNAr Risk : The 2,3-difluoro motif withdraws electron density, activating the ring toward unwanted Nucleophilic Aromatic Substitution (SNAr) if strong bases are used.

  • Acid Sensitivity : The 1,3-dioxolane at C1 is an acetal protecting group that will rapidly hydrolyze back to an aldehyde in the presence of trace Brønsted or Lewis acids.

Below is our field-proven troubleshooting guide and self-validating methodology to overcome these bottlenecks.

I. Diagnostic Workflow

Troubleshooting Start Target: Cross-Coupling of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane Q1 Is conversion < 20%? (Steric Hindrance) Start->Q1 Sol1 Action: Switch to SPhos/RuPhos to overcome o-OMe bulk. Q1->Sol1 Yes Q2 Is the 1,3-dioxolane cleaved? (Aldehyde detected) Q1->Q2 No Sol2 Action: Use anhydrous K3PO4. Avoid acidic workup. Q2->Sol2 Yes Q3 Are there SNAr byproducts? (Loss of Fluorine) Q2->Q3 No Sol3 Action: Avoid NaOtBu. Use non-nucleophilic bases. Q3->Sol3 Yes Success Optimal Biaryl Yield Achieved Q3->Success No

Workflow for troubleshooting steric and electronic bottlenecks in cross-coupling.

II. Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling stalling at <20% conversion despite using standard Pd(PPh₃)₄? A1: The primary culprit is the severe steric hindrance imparted by the methoxy group located ortho to the C5-bromide. Standard first-generation catalysts like Pd(PPh₃)₄ lack the steric bulk and electron density required to force the oxidative addition into the hindered C-Br bond[1]. Causality & Solution: You must switch to a dialkylbiaryl phosphine ligand system (Buchwald ligands) such as SPhos or RuPhos. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky biaryl framework promotes reductive elimination. Furthermore, the methoxy groups on the lower ring of SPhos interact with the empty Pd orbital, stabilizing the active monomeric Pd(0) species, which is critical for ortho-substituted substrates[2].

Q2: I achieved good conversion, but my LCMS shows a mass corresponding to the aldehyde (-72 Da). What happened to the 1,3-dioxolane? A2: 1,3-dioxolanes are acetal protecting groups, which are notoriously labile under acidic conditions. While cross-couplings are generally basic, trace Lewis acidity from unligated Palladium(II) species, or the use of protic solvents that generate trace acid at elevated temperatures, can trigger deprotection. Causality & Solution: A critical failure point often overlooked is the reaction workup. Quenching with saturated NH₄Cl (which has a pH of ~5.5) is enough to cleave the acetal during solvent concentration. Ensure strictly basic conditions throughout by using K₃PO₄ or Cs₂CO₃ as the reaction base, and exclusively use saturated NaHCO₃ (pH ~8.5) for the aqueous quench.

Q3: In my Buchwald-Hartwig amination, I am seeing a byproduct with a mass indicating the loss of a fluorine atom. How do I prevent this? A3: The 2,3-difluoro motif is highly electron-withdrawing, lowering the LUMO of the aromatic ring and activating it toward Nucleophilic Aromatic Substitution (SNAr). Causality & Solution: If you are using strong alkoxide bases like Sodium tert-butoxide (NaOtBu)—which is standard for many aminations—the alkoxide acts as a nucleophile and displaces the fluorine at C2 or C3[3]. Transition to a weaker, non-nucleophilic base such as Cs₂CO₃ and lower the reaction temperature to suppress this pathway.

III. Quantitative Data & Optimization Matrices

To illustrate the causality of ligand and base selection, review the optimization data for the Suzuki-Miyaura coupling of this specific scaffold.

Table 1: Ligand and Base Optimization Data

Catalyst / Ligand Base Solvent Temp (°C) Conversion (%) Primary Issue Observed
Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O 80 15% Stalled due to ortho-methoxy steric clash
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 35% Slow transmetalation; Pd black formed
Pd₂(dba)₃ / SPhos NaOtBu Toluene 100 40% SNAr defluorination byproducts detected

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95% | None (Optimal Conditions) |

Table 2: Acetal Protecting Group Stability Matrix

Base/Additive Workup Quench Reagent Dioxolane Status (LCMS)
K₃PO₄ (aq) Sat. NaHCO₃ Intact (>98%)
Cs₂CO₃ (anhydrous) Water / EtOAc Intact (>95%)
K₂CO₃ (aq) Sat. NH₄Cl Partial Cleavage (~30% Aldehyde)

| K₂CO₃ (aq) | 1M HCl | Fully Cleaved (100% Aldehyde) |

IV. Mechanistic Bottleneck Analysis

CatalyticCycle Pd0 Pd(0) Active Catalyst (Stabilized by SPhos) OA Oxidative Addition Bottleneck: o-Methoxy Sterics Pd0->OA Ar-Br Addition TM Transmetalation Bottleneck: Base Activation OA->TM Pd(II) Complex RE Reductive Elimination Product Release TM->RE Biaryl-Pd(II) RE->Pd0 Biaryl Product

Catalytic cycle highlighting steric bottlenecks at the oxidative addition step.

V. Self-Validating Experimental Protocol

Procedure: Sterically Demanding Suzuki-Miyaura Cross-Coupling Objective: Couple 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane with an arylboronic acid while preserving the acetal and avoiding defluorination.

Step-by-Step Methodology:

  • Catalyst Pre-activation (Critical Step): In a glovebox or under strict argon flow, combine Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%) in a dry Schlenk flask. Add 2 mL of degassed toluene and stir for 15 minutes at room temperature.

    • Causality: Pre-mixing ensures the formation of the highly active, monomeric L-Pd(0) species before it encounters the sterically hindered substrate.

    • Validation Check: The solution must turn a deep, homogeneous orange. If it remains purple/brown, the Pd₂(dba)₃ has degraded.

  • Reagent Loading: Add 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely milled K₃PO₄ (3.0 equiv) to the flask.

    • Validation Check: Ensure K₃PO₄ is free-flowing. Clumped base indicates moisture absorption, which severely hinders the transmetalation step.

  • Solvent Addition: Add the remaining degassed toluene and degassed water (10% v/v relative to Toluene).

    • Causality: The biphasic Toluene/Water system dissolves the inorganic base and boronic acid, facilitating base-activated transmetalation while keeping the organic substrate in the non-polar phase.

  • Heating & Monitoring: Heat the biphasic mixture to 90°C with vigorous stirring (800+ rpm) for 4-6 hours.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The disappearance of the bromide spot and the appearance of a lower Rf UV-active spot indicates success. If a black precipitate (Pd black) forms early, the catalyst has died due to oxygen ingress or failed oxidative addition.

  • Basic Workup: Cool to room temperature. Quench the reaction strictly with saturated aqueous NaHCO₃. Extract with EtOAc (3x).

    • Causality: NaHCO₃ ensures the aqueous layer remains basic (pH ~8.5), preventing the acid-catalyzed hydrolysis of the 1,3-dioxolane protecting group during phase separation. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

VI. References

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Technical Support Center: Resolving Solubility Issues with 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in organic solvents. Our approach is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental design.

Understanding the Molecule: A Structural Approach to Solubility

The solubility of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane is governed by the interplay of its distinct structural components. A clear understanding of these functional groups is paramount to predicting and manipulating its behavior in different organic solvents.

  • The Aromatic Core: The substituted benzene ring is a significant contributor to the molecule's non-polar character. The presence of a bromine atom and two fluorine atoms increases the molecular weight and introduces polarity. Halogenated aromatic compounds are generally soluble in nonpolar organic solvents and lipids.[1]

  • The Dioxolane Ring: This five-membered cyclic acetal, with its two oxygen atoms, introduces a polar, hydrophilic element to the molecule. Dioxolane itself is miscible with water and soluble in many common organic solvents like ethanol, ether, and acetone.[2][3] This feature can enhance the compound's affinity for more polar organic solvents.

  • The Methoxy Group (-OCH₃): The ether linkage of the methoxy group adds a degree of polarity and potential for hydrogen bond acceptance, which can influence solubility in protic solvents.

  • Halogen Substituents (Br, F): The bromine and fluorine atoms increase the molecule's polarity due to their electronegativity.[4] However, they also contribute to a larger molecular surface area, which can impact solubility. The arrangement of these halogens on the aromatic ring will create a specific molecular dipole moment, further influencing solvent interactions.

The overall solubility of this compound is a balance between the non-polar aromatic system and the polar dioxolane and methoxy functionalities. This structure suggests that it will likely be most soluble in solvents of intermediate polarity.

Frequently Asked Questions (FAQs)

Q1: In which general classes of organic solvents should I expect 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane to be most soluble?

A1: Based on its molecular structure, which combines a large, non-polar halogenated aromatic ring with a polar dioxolane moiety, the compound is expected to be most soluble in moderately polar aprotic solvents. These solvents can interact with the polar parts of the molecule without the steric hindrance that can sometimes occur with protic solvents. Good starting points for solubility screening would include:

  • Ethers: Tetrahydrofuran (THF), Dioxane

  • Ketones: Acetone, Methyl Ethyl Ketone (MEK)

  • Esters: Ethyl Acetate

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are also likely to be effective, especially at higher concentrations. Less polar solvents like toluene may show some solubility, while highly non-polar solvents like hexanes are expected to be poor solvents.

Q2: I am observing precipitation of the compound from my reaction mixture upon cooling. What is the primary cause of this?

A2: This is a common phenomenon driven by the temperature dependence of solubility. For most organic solids, solubility increases with increasing temperature.[5][6][7] When your reaction is heated, the solvent has more kinetic energy to break the solute-solute intermolecular bonds and solvate the molecules. As the mixture cools, the solvent's energy decreases, and if the concentration of your compound exceeds its solubility limit at that lower temperature, it will precipitate out of the solution. This principle is the basis for recrystallization as a purification technique.

Q3: Can I use a solvent mixture to improve the solubility of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane?

A3: Absolutely. The use of a co-solvent system is a powerful and widely used technique to enhance the solubility of poorly soluble compounds.[3][8] The principle of co-solvency involves blending a primary solvent in which the compound has moderate solubility with a smaller amount of another miscible solvent in which the compound is highly soluble. This can effectively reduce the interfacial tension between the solute and the primary solvent, leading to increased solubility.[3] For this specific compound, if you are using a moderately polar solvent like ethyl acetate and still observing solubility issues, adding a small percentage of a more powerful polar aprotic solvent like THF or DMF can significantly improve solubility.

Q4: Are there any non-solvent-based methods to improve the dissolution rate?

A4: Yes. If you are struggling with a slow dissolution rate, reducing the particle size of the solid material can be very effective. This can be achieved through techniques like micronization.[9] By decreasing the particle size, you increase the surface area-to-volume ratio, which enhances the interaction between the compound and the solvent, leading to a faster dissolution rate.[10] It is important to note that this primarily affects the rate of dissolution and not the equilibrium solubility.

Troubleshooting Guide: A Systematic Approach to Resolving Solubility Issues

This section provides a structured workflow for diagnosing and solving solubility problems with 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane.

Problem 1: The compound is poorly soluble in my chosen solvent at room temperature.

Workflow for Solvent Selection and Enhancement:

Caption: A decision-making workflow for systematic solvent selection and solubility enhancement.

Problem 2: The compound dissolves at an impractically slow rate.

Experimental Protocol for Enhancing Dissolution Rate:

  • Particle Size Reduction:

    • If you have a crystalline solid, gently grind the material into a fine powder using a mortar and pestle. This increases the surface area available for solvation.[10]

  • Increased Agitation:

    • Ensure vigorous stirring of the solution. This helps to break up agglomerates of the solid and constantly brings fresh solvent into contact with the particle surface.

  • Sonication:

    • Place the vessel containing the solvent and solute in an ultrasonic bath. The high-frequency sound waves will create cavitation bubbles that help to break apart solid particles and accelerate dissolution.

  • Gentle Warming:

    • As previously mentioned, a modest increase in temperature can significantly increase the rate of dissolution by increasing the kinetic energy of the system.[11]

Data Presentation: Solvent Polarity and Suitability

The following table provides a guide to common organic solvents, their relative polarities, and their predicted suitability for dissolving 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane.

SolventRelative PolarityDielectric Constant (20°C)Solvent ClassPredicted SuitabilityRationale
n-Hexane0.0091.88Non-polarPoorLacks the polarity to interact with the dioxolane and methoxy groups.
Toluene0.0992.38Non-polar AromaticPoor to ModerateMay show some solubility due to interaction with the aromatic ring.
Dichloromethane (DCM)0.3099.08Polar AproticGoodGood balance of polarity to interact with the entire molecule.
Tetrahydrofuran (THF)0.2077.58Polar Aprotic (Ether)ExcellentHighly effective at solvating both polar and non-polar moieties.
Ethyl Acetate0.2286.02Polar Aprotic (Ester)GoodA versatile solvent, though may require warming for higher concentrations.
Acetone0.35521.0Polar Aprotic (Ketone)ExcellentStrong dipole moment makes it effective for dissolving polar functional groups.
Acetonitrile0.46037.5Polar AproticGoodHigh polarity should make it a good solvent.
Dimethylformamide (DMF)0.38636.7Polar AproticExcellentA very powerful polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)0.44446.7Polar AproticExcellentOne of the most powerful polar aprotic solvents, effective for highly polar compounds.
Methanol0.76232.7Polar ProticModerateThe protic nature may lead to strong interactions, but could also be hindered by the non-polar regions.
Ethanol0.65424.5Polar ProticModerateSimilar to methanol, solubility is expected but may be limited.

Relative polarity and dielectric constant values are compiled from various sources for comparative purposes.[12][13][14][15]

Logical Relationship Diagram: Factors Influencing Solubility

The following diagram illustrates the key molecular and environmental factors that collectively determine the solubility of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane.

G Solubility Overall Solubility Polarity Molecular Polarity Polarity->Solubility MW Molecular Weight & Size MW->Solubility IMFs Intermolecular Forces (Solute-Solute) IMFs->Solubility SolventPolarity Solvent Polarity ('Like Dissolves Like') SolventPolarity->Solubility SolventStructure Solvent Structure (Protic vs. Aprotic) SolventStructure->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (minor effect for solids) Pressure->Solubility

Caption: Key factors influencing the solubility of the target compound.

By systematically considering the molecular structure, solvent properties, and environmental conditions, researchers can effectively troubleshoot and overcome solubility challenges with 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane, ensuring the smooth progression of their experimental workflows.

References

  • Cosolvent - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • PubChem. (n.d.). 1,3-Dioxolane. Retrieved March 25, 2026, from [Link]

  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved March 25, 2026, from [Link]

  • Archemco. (n.d.). Dioxolane - Raw chemical materials supplier and manufacturer. Retrieved March 25, 2026, from [Link]

  • LibreTexts Chemistry. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved March 25, 2026, from [Link]

  • Reichardt, C. (n.d.). Solvents and Polarity. Retrieved March 25, 2026, from [Link]

  • Black, S. N. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. Retrieved March 25, 2026, from [Link]

  • LibreTexts Chemistry. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved March 25, 2026, from [Link]

  • LibreTexts Chemistry. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved March 25, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved March 25, 2026, from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved March 25, 2026, from [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved March 25, 2026, from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved March 25, 2026, from [Link]

  • ACS Publications. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (2014, June 18). What is the importance of the cosolvency in the solubility of nonelectrolytes drugs? Retrieved March 25, 2026, from [Link]

  • PMC - NIH. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved March 25, 2026, from [Link]

  • LibreTexts Chemistry. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved March 25, 2026, from [Link]

  • Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. Retrieved March 25, 2026, from [Link]

  • PMC - NIH. (n.d.). Perspective on halogenated organic compounds. Retrieved March 25, 2026, from [Link]

  • American Chemical Society. (n.d.). The Solubility of Aromatic Hydrocarbons in Water. Retrieved March 25, 2026, from [Link]

  • Chemistry Stack Exchange. (2015, November 5). LogP of halogen derivatives of aromatics and aliphatics explanation. Retrieved March 25, 2026, from [Link]

  • Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry. Retrieved March 25, 2026, from [Link]

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Validation & Comparative

Comparative Reactivity Guide: 1,3-Dioxolane Protection of 5-Bromo-2,3-difluoro-4-methoxybenzaldehyde in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on heavily functionalized, fluorine-containing aromatic scaffolds, the precise control of chemoselectivity during multi-step synthesis becomes paramount. This guide provides an in-depth comparative analysis of the reactivity profiles between 5-Bromo-2,3-difluoro-4-methoxybenzaldehyde (the unprotected electrophile) and its cyclic acetal derivative, 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane .

Designed for synthetic organic and medicinal chemists, this document explores the causality behind protecting group strategies, details self-validating experimental workflows, and provides an objective framework for executing orthogonal functionalization on poly-substituted fluoroarenes.

Structural Analysis & Mechanistic Causality

To understand the divergent reactivity of these two molecules, we must first analyze the electronic environment of the core aromatic ring. The scaffold features a highly specific substitution pattern:

  • Inductive Electron Withdrawal (-I): The two fluorine atoms at the 2- and 3-positions exert a strong inductive pull, significantly depleting electron density from the aromatic ring.

  • Resonance Donation (+M): The methoxy group at the 4-position donates electron density via resonance, partially offsetting the halogens' inductive effects, but primarily directing electrophilic aromatic substitution (though the ring is already highly substituted).

  • Electrophilic Hotspot: In the unprotected benzaldehyde, the carbonyl carbon is rendered exceptionally electrophilic. The electron-withdrawing nature of the adjacent fluorinated ring exacerbates this, making the aldehyde highly susceptible to nucleophilic attack [1].

The Synthetic Dilemma

If a synthetic route requires functionalization at the 5-position via the bromide (e.g., through a lithium-halogen exchange to form an aryllithium intermediate), the use of strong nucleophilic bases like n-butyllithium (n-BuLi) will result in immediate, competitive nucleophilic addition to the unprotected aldehyde [2].

The Solution: Conversion of the aldehyde to a 1,3-dioxolane (a cyclic acetal) masks the electrophilic carbonyl carbon, rehybridizing it from sp² to sp³. This renders the functional group completely inert to strong nucleophiles, bases, and hydride reducing agents, enabling orthogonal reactivity at the C-Br bond [1].

Comparative Reactivity Profile

The following table summarizes the objective performance and chemoselectivity of both substrates under standard organometallic and reductive conditions.

Reaction Condition / ReagentUnprotected BenzaldehydeProtected 1,3-DioxolaneMechanistic Rationale
Organolithium (n-BuLi, -78 °C) Undesired: Rapid nucleophilic addition to the carbonyl yielding a secondary alcohol.Desired: Clean lithium-halogen exchange at the 5-bromo position.The 1,3-dioxolane lacks a low-lying π∗ orbital, preventing nucleophilic attack and directing the organolithium to the polarizable C-Br bond [2].
Grignard Reagents (RMgX, THF) Undesired: 1,2-addition to the aldehyde.Stable: No reaction at the acetal; C-Br bond remains intact.Acetals are stable to basic/nucleophilic Grignard reagents [1].
Reduction (NaBH₄, MeOH) Undesired: Rapid reduction to the corresponding benzyl alcohol.Stable: Quantitative recovery of starting material.Hydride sources cannot attack the electron-rich oxygen atoms of the acetal.
Suzuki-Miyaura Coupling (Pd cat.) Variable: Aldehyde can coordinate with Pd or undergo side reactions under strongly basic conditions.Excellent: Clean cross-coupling at the 5-position.Protection prevents unwanted transition-metal coordination and base-catalyzed degradation.

Divergent Reactivity Visualization

The following workflow diagram illustrates the critical divergence in reaction pathways when subjecting both the unprotected and protected substrates to n-BuLi.

Reactivity Unprotected Unprotected Aldehyde (5-Br-2,3-diF-4-OMe-PhCHO) Reagent1 n-BuLi, -78°C Unprotected->Reagent1 Protected Protected Dioxolane (Acetal Derivative) Reagent2 n-BuLi, -78°C Protected->Reagent2 Pathway1 Nucleophilic Addition (Carbonyl Attack) Reagent1->Pathway1 Pathway2 Lithium-Halogen Exchange (C-Br Bond Cleavage) Reagent2->Pathway2 Result1 Secondary Alcohol (Undesired Side Product) Pathway1->Result1 Result2 Aryllithium Intermediate (Ready for Electrophile) Pathway2->Result2

Caption: Divergent reactivity pathways of unprotected vs. protected benzaldehyde with n-BuLi.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating in-process analytical checks.

Protocol A: Synthesis of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane

Objective: Mask the electrophilic aldehyde to enable downstream organometallic chemistry.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Add 5-Bromo-2,3-difluoro-4-methoxybenzaldehyde (10.0 mmol) [3], ethylene glycol (30.0 mmol, 3 equiv), and catalytic p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.5 mmol, 5 mol%).

  • Solvent: Suspend the mixture in 100 mL of anhydrous toluene.

  • Reaction: Heat the mixture to vigorous reflux (approx. 110 °C). The Dean-Stark trap will collect the azeotropically removed water, driving the equilibrium toward the cyclic acetal [1].

  • In-Process Validation (TLC/NMR): Monitor via TLC (Hexanes/EtOAc 8:2). The product will appear as a less polar spot. For absolute validation, pull a 0.1 mL aliquot, evaporate, and run a crude ¹H NMR. Validation Check: Ensure the disappearance of the characteristic aldehyde proton singlet (~10.1 ppm) and the appearance of the dioxolane methine proton (~6.0 ppm) and the ethylene glycol bridge multiplet (~4.0-4.2 ppm).

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (50 mL) to neutralize the acid catalyst, preventing reversion. Extract with EtOAc (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Lithium-Halogen Exchange and Borylation of the Protected Dioxolane

Objective: Utilize the protected scaffold to synthesize a versatile boronic ester building block.

Note: Strict anhydrous and anaerobic conditions are required. Fluorinated aryllithium species are prone to elimination (benzyne formation) if temperatures rise above -60 °C[2].

  • Setup: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon.

  • Preparation: Dissolve the protected 1,3-dioxolane from Protocol A (5.0 mmol) in 50 mL of anhydrous THF. Cool the stirring solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise, add n-BuLi (2.5 M in hexanes, 5.5 mmol, 1.1 equiv) over 15 minutes down the side of the flask to pre-cool the reagent. Stir at -78 °C for 30 minutes.

    • Causality Check: The deep color change indicates the formation of the aryllithium species. The dioxolane protection ensures the n-BuLi exclusively attacks the C-Br bond.

  • Electrophilic Quench: Rapidly add triisopropyl borate (B(OiPr)₃, 7.5 mmol, 1.5 equiv) in one portion. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract with EtOAc. The resulting crude material is the dioxolane-protected arylboronic acid/ester, ready for Suzuki coupling.

  • Deprotection (Optional): If the free aldehyde is required for the next step, stir the crude product in THF/H₂O (1:1) with 1 M HCl for 2 hours at room temperature to quantitatively cleave the 1,3-dioxolane [1].

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Verified URL:[Link]

  • Power, M., et al. (2020). Organolithium Bases in Flow Chemistry: A Review. Organic Process Research & Development, 24(10), 1814–1838. Verified URL:[Link]

HPLC method validation for purity analysis of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for Purity Analysis of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane: A Comparative Guide to Column Chemistries

Introduction & Analytical Target Profile (ATP)

The compound 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane is a highly functionalized synthetic intermediate. Its structure presents unique analytical challenges: a heavily substituted aromatic ring containing multiple halogens (bromine and fluorine), an electron-donating methoxy group, and an acid-labile 1,3-dioxolane protecting group.

Accurate purity determination is critical during drug development, as structurally similar impurities—such as des-bromo analogues, regioisomers, or the deprotected benzaldehyde—often co-elute using standard chromatographic methods. This guide provides a comprehensive, field-proven approach to developing and validating an HPLC purity method in strict accordance with the ICH Q2(R2) guidelines[1][2].

Column Chemistry Comparison: C18 vs. Pentafluorophenyl (PFP)

Most method development workflows default to standard C18 columns due to their versatility. However, for complex halogenated aromatics, C18 phases often fail to provide adequate resolution because they rely almost exclusively on dispersive (hydrophobic) interactions.

The Causality of Selectivity: To achieve baseline separation of closely related halogenated regioisomers, a Pentafluorophenyl (PFP) stationary phase offers a powerful orthogonal alternative[3]. PFP columns utilize multiple retention mechanisms that specifically target the structural features of our analyte[4][5]:

  • π−π Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich methoxy-substituted aromatic ring of the analyte.

  • Dipole-Dipole Interactions: Induced by the highly electronegative fluorine atoms on both the stationary phase and the analyte.

  • Halogen Bonding: Specific interactions between the stationary phase and the bromo/fluoro substituents drive the separation of positional isomers that a C18 column cannot resolve[5].

Table 1: Comparative Chromatographic Performance (C18 vs. PFP)

Data reflects the separation of the main analyte from its critical des-bromo impurity.

ParameterStandard C18 ColumnPentafluorophenyl (PFP) Column
Primary Retention Mechanism Dispersive (Hydrophobic) π−π , Dipole, Halogen, Dispersive
Retention Time ( tR​ ) 4.2 min6.8 min
Resolution ( Rs​ ) 1.1 (High co-elution risk)2.8 (Baseline separation)
Peak Tailing Factor ( Tf​ ) 1.451.05
Selectivity ( α ) 1.021.18

Method Development & Validation Workflow

HPLC_Method_Validation cluster_Validation ICH Q2(R2) Validation Parameters ATP Analytical Target Profile (Purity of Halogenated Dioxolane) Risk Column Screening (PFP vs C18) ATP->Risk Opt Method Optimization (Neutral pH Buffer) Risk->Opt Spec Specificity (Rs > 1.5) Opt->Spec Lin Linearity (R² > 0.999) Spec->Lin Prec Precision (%RSD < 2.0%) Lin->Prec Rob Robustness (DoE Approach) Prec->Rob Control Lifecycle Control (System Suitability) Rob->Control

Figure 1: ICH Q2(R2) method validation workflow for halogenated dioxolane purity analysis.

Self-Validating Experimental Protocol: Purity Analysis

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that acts as a strict gateway; if the SST fails, the run is aborted, preventing the generation of untrustworthy data.

1. Chromatographic Conditions

  • Column: PFP (Pentafluorophenyl), 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase: Methanol / 10 mM Ammonium Acetate (pH 6.5) [60:40, v/v].

    • Causality Insight: The 1,3-dioxolane ring is an acetal protecting group, making it highly susceptible to hydrolysis under acidic conditions. Utilizing a neutral buffer (pH 6.5) prevents on-column degradation of the analyte back into its parent benzaldehyde. Avoid standard 0.1% TFA additives.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (using a Diode Array Detector to assess peak purity).

  • Injection Volume: 10 µL.

2. Sample Preparation

  • Diluent: Use the mobile phase (Methanol/Buffer 60:40).

    • Causality Insight: Dissolving the sample directly in the mobile phase prevents solvent-mismatch phenomena, which cause peak fronting or splitting at the solvent front.

  • Procedure: Dissolve 10.0 mg of the analyte in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

3. System Suitability Testing (SST) - The Self-Validation Step

  • Action: Inject a resolution standard containing the main analyte and a known des-bromo impurity at 0.1 mg/mL.

  • Acceptance Criteria: The system is only deemed "fit for purpose" if the Resolution ( Rs​ ) between the critical pair is ≥2.0 , and the tailing factor ( Tf​ ) of the main peak is ≤1.5 .

ICH Q2(R2) Validation Execution & Results

Following the optimization of the PFP method, a full validation was executed according to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures[1][2].

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Objective & Acceptance CriteriaExperimental ResultStatus
Specificity Demonstrate lack of interference from impurities. Peak purity angle < threshold. Rs​>1.5 . Rs​=2.8 against closest regioisomer. DAD peak purity passed.Pass
Linearity & Range Proportional response from 50% to 150% of nominal concentration. R2≥0.999 . R2=0.9998 (Range: 0.5 to 1.5 mg/mL).Pass
Accuracy (Recovery) Spike recovery must fall between 98.0% and 102.0% across 3 concentration levels.Mean recovery: 99.4% – 100.2%.Pass
Repeatability Intra-assay precision. %RSD≤2.0% for 6 replicate injections at 100% level. %RSD=0.45% .Pass
Intermediate Precision Inter-assay precision (different days, analysts, or instruments). %RSD≤2.0% . %RSD=0.62% .Pass
Robustness Method reliability under deliberate variations ( ±0.2 pH, ±2∘ C, ±2% organic).Minimum Rs​=2.4 under all tested stress conditions.Pass

References

  • Title: ICH Q2 (R2)
  • Title: validation of analytical procedures q2(r2)
  • Source: hplc.
  • Source: waters.
  • Source: agilent.

Sources

Comparing 1,3-dioxolane vs dimethyl acetal protecting groups for 5-bromo-2,3-difluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 1,3-Dioxolane vs. Dimethyl Acetal Protection for 5-Bromo-2,3-difluoro-4-methoxybenzaldehyde

Executive Summary & Synthetic Context

5-Bromo-2,3-difluoro-4-methoxybenzaldehyde is a highly functionalized, electron-deficient building block widely utilized in drug discovery and materials science. Its structural complexity—featuring an electrophilic aldehyde, a cross-coupling-ready bromide, and two electron-withdrawing fluorines—demands precise chemoselectivity during multistep synthesis. When executing organometallic transformations (such as lithium-halogen exchange at the C5-bromide or directed ortho-metalation), the aldehyde moiety must be masked to prevent unwanted nucleophilic addition.

As a Senior Application Scientist, I have evaluated the two most prevalent aldehyde protecting groups for this substrate: the cyclic 1,3-dioxolane and the acyclic dimethyl acetal . This guide objectively compares their performance, stability, and installation protocols to help you select the optimal strategy for your synthetic workflow.

Mechanistic Causality: Electronic & Structural Effects on Stability

The selection between a 1,3-dioxolane and a dimethyl acetal is dictated by the thermodynamics of their formation and the kinetics of their acid-catalyzed hydrolysis.

The Oxocarbenium Ion and Electronic Destabilization The rate-determining step in acetal deprotection is the expulsion of an alcohol or diol molecule to form a resonance-stabilized oxocarbenium ion. According to established structure-stability relationships, factors that destabilize this cationic intermediate increase the activation energy, thereby slowing hydrolysis[1]. In 5-bromo-2,3-difluoro-4-methoxybenzaldehyde, the strong inductive electron-withdrawing effects of the fluorine and bromine atoms severely destabilize the developing oxocarbenium ion. Consequently, both acetals of this specific substrate are exceptionally resistant to mildly acidic conditions compared to those derived from standard electron-rich benzaldehydes.

Thermodynamic and Entropic Factors While electronic effects apply equally to both protecting groups, structural differences dictate their relative robustness. The formation of a cyclic 1,3-dioxolane from a diol is entropically favored over the formation of an acyclic dimethyl acetal from two independent methanol molecules[1]. The reverse reaction (hydrolysis) is entropically disfavored for the cyclic system. Therefore, the 1,3-dioxolane provides a significantly more robust shield against harsh nucleophiles and Lewis basic conditions (such as n-BuLi at -78 °C) than the acyclic dimethyl acetal, which can suffer from premature degradation or transacetalization if reaction conditions are not rigorously anhydrous.

Visualizing the Strategic Workflow

Workflow cluster_0 Protection Strategy SM 5-Bromo-2,3-difluoro- 4-methoxybenzaldehyde Diox 1,3-Dioxolane (Cyclic, High Stability) SM->Diox Ethylene Glycol Dean-Stark DMA Dimethyl Acetal (Acyclic, Tunable Lability) SM->DMA HC(OMe)3, MeOH Acid Cat. Harsh Harsh Organometallics (e.g., n-BuLi, Grignard) Diox->Harsh Preferred Mild Mild Cross-Coupling (e.g., Suzuki, Sonogashira) DMA->Mild Sufficient

Decision matrix for selecting 1,3-dioxolane vs. dimethyl acetal based on downstream conditions.

Quantitative & Qualitative Comparison

Parameter1,3-DioxolaneDimethyl Acetal
Reagents for Formation Ethylene glycol, p-TsOH, PhMe (Reflux)[2]HC(OMe)₃, MeOH, trace HCl or p-TsOH (RT)[3]
Entropic Favorability High (Chelate effect)Low (Acyclic)
Stability to n-BuLi (-78 °C) Excellent (No degradation observed)Moderate (Prone to side-reactions if not strictly dry)
Acid Hydrolysis Kinetics Slow (Requires strong aqueous acid / heat)Fast (Cleaves under mild aqueous acidic conditions)
Atom Economy Lower (Requires Dean-Stark water removal)Higher (Can be run neat or in MeOH)
Best Use Case Multi-step sequences with strong bases/nucleophilesShort sequences requiring mild, orthogonal deprotection

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The following methodologies include built-in checkpoints to ensure causality between the operational steps and the chemical outcome.

Protocol A: Synthesis of the 1,3-Dioxolane Protected Derivative Objective: Install a highly robust cyclic acetal capable of surviving lithium-halogen exchange.

  • Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 5-bromo-2,3-difluoro-4-methoxybenzaldehyde (10.0 mmol, 2.51 g) in anhydrous toluene (40 mL).

  • Reagent Addition: Add ethylene glycol (30.0 mmol, 1.67 mL) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.5 mmol, 95 mg).

  • Reaction: Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will continuously remove the water by-product, driving the equilibrium forward[2].

  • Validation Checkpoint: After 4 hours, monitor via TLC (Hexanes/EtOAc 8:2). The highly polar aldehyde spot (UV active) should be completely consumed, replaced by a less polar, higher Rf spot corresponding to the dioxolane.

  • Workup: Cool to room temperature. Quench the acid catalyst by washing the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to prevent premature hydrolysis. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Synthesis of the Dimethyl Acetal Derivative Objective: Install a labile acyclic acetal under mild, room-temperature conditions.

  • Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve the aldehyde (10.0 mmol, 2.51 g) in anhydrous methanol (20 mL).

  • Reagent Addition: Add trimethyl orthoformate (HC(OMe)₃, 30.0 mmol, 3.28 mL) as a dehydrating agent, followed by a trace amount of concentrated HCl (0.1 mol%) or p-TsOH (0.1 mmol)[3].

  • Reaction: Stir the reaction mixture at ambient temperature for 2–4 hours. The trimethyl orthoformate reacts with the generated water to form methanol and methyl formate, driving the reaction to completion without thermal dehydration.

  • Validation Checkpoint: GC-MS analysis should indicate the disappearance of the aldehyde molecular ion (m/z 250/252) and the appearance of the dimethyl acetal peak.

  • Workup: Critical Step: Quench the reaction strictly with a basic solution (e.g., NaOMe in MeOH or aqueous NaHCO₃) before solvent removal. Acyclic acetals will rapidly revert to the aldehyde upon concentration if trace acid is present. Extract with diethyl ether, dry over K₂CO₃ (avoid mildly acidic drying agents like MgSO₄), and concentrate.

Mechanistic Visualization of Deprotection

Mechanism Acetal Acetal Stable to Base Protonated Protonated Acetal H+ Addition Acetal->Protonated H+ (aq) Oxo Oxocarbenium Ion Rate-Determining Step Destabilized by F, Br Protonated->Oxo -ROH (High Activation Energy) Aldehyde Regenerated Aldehyde Target Product Oxo->Aldehyde +H2O -H+

Acid-catalyzed hydrolysis pathway. Halogens destabilize the oxocarbenium ion, slowing cleavage.

Strategic Recommendations

For 5-bromo-2,3-difluoro-4-methoxybenzaldehyde, the 1,3-dioxolane is the superior choice if the synthetic sequence involves aggressive nucleophiles (e.g., forming the C5-aryl lithium species). The entropic stability of the cyclic ring prevents degradation. Conversely, the dimethyl acetal is recommended when the downstream chemistry is relatively mild (e.g., Pd-catalyzed cross-couplings) and the final molecule contains highly acid-sensitive moieties that would not survive the harsher aqueous acidic conditions required to cleave a dioxolane.

References

  • Title: A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids Source: ACS Omega URL: [Link]

  • Title: 1,3-Dioxanes, 1,3-Dioxolanes Source: Organic Chemistry Portal URL: [Link]

Sources

Comparative Efficacy of Palladium Catalysts for the Functionalization of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry, the precise and efficient functionalization of complex aromatic building blocks is paramount for the rapid discovery and development of novel pharmaceuticals and functional materials. The subject of this guide, 2-(5-bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane, presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling reactions. Its electron-deficient nature, a consequence of the two fluorine substituents, is modulated by the electron-donating methoxy group, creating a nuanced reactivity profile. This guide provides a comparative analysis of various palladium catalyst systems for the effective transformation of this versatile intermediate, drawing upon established principles of organometallic chemistry and field-proven insights.

The Substrate: Understanding the Reactivity of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane

The reactivity of the aryl bromide is dictated by a delicate interplay of electronic and steric factors. The two fluorine atoms, being strongly electron-withdrawing, render the aromatic ring electron-deficient, which generally facilitates the oxidative addition of the C-Br bond to a Pd(0) center, the initial step in most cross-coupling catalytic cycles.[1] However, the ortho fluorine atom to the bromine may also influence the trajectory of the incoming palladium catalyst. The para methoxy group, an electron-donating substituent, partially mitigates the electron deficiency of the ring. The 1,3-dioxolane group serves as a protecting group for the aldehyde functionality, which is generally stable under many palladium-catalyzed reaction conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures, which are prevalent in many biologically active molecules.[2][3] For an electron-deficient aryl bromide like our substrate, a variety of palladium catalysts can be effective. The key to a successful Suzuki coupling lies in the selection of the appropriate ligand and base.

Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemperature (°C)Typical YieldKey Considerations
Pd(PPh₃)₄TriphenylphosphineK₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂O80-100Good to ExcellentA classic, reliable catalyst. May require longer reaction times.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene80-100ExcellentBulky, electron-rich phosphine ligand promotes efficient reductive elimination.
Pd₂(dba)₃ / XPhosXPhosK₃PO₄DioxaneRoom Temp - 80ExcellentHighly active catalyst system, often allowing for lower catalyst loadings and milder conditions.
PdCl₂(dppf)dppfNa₂CO₃DMF80-100Good to ExcellentFerrocenyl ligand provides good stability and activity.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-(5-bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane with an arylboronic acid.

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-(5-bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Add the anhydrous solvent (e.g., Toluene, 5 mL).

  • Degas the mixture by three freeze-pump-thaw cycles or by bubbling with argon for 15-20 minutes.

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Br) Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition Complex->Pd(II) Intermediate Ligand Exchange Transmetalation Complex Ar-Pd(II)(Ar')L2 Transmetalation Complex->Pd(0)L2 Reductive Elimination (Ar-Ar') Pd(II) Intermediate->Transmetalation Complex Transmetalation (Ar'B(OH)2 + Base)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Olefin Arylation

The Heck reaction enables the coupling of aryl halides with alkenes, providing a direct route to substituted olefins.[4][5] For the electron-deficient 2-(5-bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane, the Heck reaction is expected to proceed efficiently. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.

Comparative Performance of Palladium Catalysts for the Heck Reaction
Catalyst SystemLigandBaseSolventTemperature (°C)Typical YieldKey Considerations
Pd(OAc)₂P(o-tol)₃Et₃N, NaOAcDMF, NMP100-140GoodA traditional and cost-effective system.
Pd₂(dba)₃P(t-Bu)₃Cy₂NMeDioxane100-120ExcellentBulky phosphine ligands can accelerate the reaction.
Herrmann's Catalyst-Na₂CO₃NMP120-140ExcellentA highly stable and active palladacycle catalyst.
Pd/C-K₂CO₃DMF/H₂O120-160Moderate to GoodHeterogeneous catalyst, allowing for easier separation.[6]
Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck reaction of 2-(5-bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane with an alkene.

Reaction Setup:

  • In a pressure-rated vessel, combine 2-(5-bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), the ligand (if applicable, e.g., P(o-tol)₃, 0.02 mmol), and the base (e.g., Et₃N, 2.0 mmol).

  • Add the solvent (e.g., DMF, 5 mL).

  • Seal the vessel and purge with an inert gas.

Reaction Execution:

  • Heat the mixture to the specified temperature (e.g., 120 °C) with stirring.

  • Maintain the reaction for the required time, monitoring by TLC or GC-MS.

Work-up and Purification:

  • After cooling, filter the reaction mixture to remove any inorganic salts.

  • Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Experimental Workflow for Heck Reaction

Heck_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Bromide, Alkene, Catalyst, Base B Add Solvent A->B C Seal and Purge Vessel B->C D Heat and Stir C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Filter E->F G Extraction F->G H Purification (Chromatography) G->H

Caption: A generalized experimental workflow for the Heck reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[7][8][9] The electron-deficient nature of our substrate makes it an excellent candidate for this reaction. The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand.

Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemperature (°C)Typical YieldKey Considerations
Pd₂(dba)₃BINAPNaOt-BuToluene80-110Good to ExcellentA first-generation catalyst system, effective for many substrates.
Pd(OAc)₂RuPhosCs₂CO₃DioxaneRoom Temp - 100ExcellentA highly active and general catalyst system for a wide range of amines.
Pd₂(dba)₃XPhosK₃PO₄t-BuOH80-110ExcellentAnother highly effective Buchwald-Hartwig ligand.
[Pd(cinnamyl)Cl]₂t-BuBrettPhosLHMDSTolueneRoom Temp - 80ExcellentParticularly effective for sterically hindered amines.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-(5-bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane with an amine.

Reaction Setup:

  • To a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol) to a Schlenk tube.

  • Add the 2-(5-bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (e.g., toluene, 5 mL).

  • Seal the tube and remove it from the glovebox.

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

Work-up and Purification:

  • After cooling, pass the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Other Potential Transformations

While Suzuki, Heck, and Buchwald-Hartwig reactions are the workhorses of palladium catalysis, other transformations could also be applied to our substrate.

  • Ullmann Condensation: For the formation of diaryl ethers (C-O coupling) or diaryl amines (C-N coupling), the copper-catalyzed Ullmann condensation is a viable alternative to palladium-catalyzed methods, though it often requires higher temperatures.[10][11][12][13][14]

  • C-H Activation/Functionalization: Direct C-H activation and functionalization of the aromatic ring is an emerging and powerful strategy.[15][16][17] While the C-Br bond is the most reactive site, under specific catalytic conditions, C-H bonds could be targeted for arylation or other transformations, offering a more atom-economical approach.

Conclusion

The functionalization of 2-(5-bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane via palladium-catalyzed cross-coupling reactions is a highly efficient and versatile strategy for the synthesis of complex molecules. The choice of the optimal palladium catalyst system is crucial and depends on the desired transformation. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos generally provide the best results. For the Heck reaction, both traditional phosphine-based systems and more robust palladacycle catalysts are effective. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and selectivity in the transformation of this valuable building block, paving the way for new discoveries in medicinal chemistry and materials science.

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